The Cornerstone of Bioactive Scaffolds: A Technical Guide to Phenothiazine-10-acetic Acid
The Cornerstone of Bioactive Scaffolds: A Technical Guide to Phenothiazine-10-acetic Acid
Introduction: The Phenothiazine Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently yield compounds with significant biological activity across diverse therapeutic areas. These are termed "privileged scaffolds." Among the most prominent is the phenothiazine core, a tricyclic heterocyclic system composed of two benzene rings fused to a thiazine ring. First synthesized in 1883, its derivatives have become landmark drugs, revolutionizing fields from psychiatry with the advent of chlorpromazine to allergy treatment with promethazine.[1][2] The unique, non-planar "butterfly" conformation of the phenothiazine nucleus and its electron-rich nature allow for extensive structural modifications, primarily at the N10 and C2 positions, which profoundly influences its pharmacological profile.[3] This guide focuses on a key derivative, Phenothiazine-10-acetic acid, a molecule that retains the core bioactivity of the parent structure while introducing a functional carboxylic acid group, opening new avenues for research and drug development.
Section 1: Synthesis and Physicochemical Properties
The strategic addition of an acetic acid moiety at the N10 position of the phenothiazine ring is a critical step in creating a versatile intermediate for further derivatization or for use as a bioactive compound in its own right.
Synthesis Pathway: N-Alkylation and Hydrolysis
The most direct and widely employed method for synthesizing Phenothiazine-10-acetic acid is a two-step process initiated by the N-alkylation of the phenothiazine core with an haloacetic acid ester, followed by hydrolysis. This approach leverages the nucleophilicity of the nitrogen atom within the thiazine ring.
A representative protocol involves the reaction of 10H-phenothiazine with ethyl chloroacetate.[4] The reaction proceeds via nucleophilic substitution, where the nitrogen atom of phenothiazine attacks the electrophilic carbon of ethyl chloroacetate. This is typically carried out in the presence of a base to deprotonate the N-H group, enhancing its nucleophilicity. The resulting intermediate, ethyl 2-(10H-phenothiazin-10-yl)acetate, is then subjected to hydrolysis (either acid- or base-catalyzed) to cleave the ester and yield the final product, Phenothiazine-10-acetic acid.
Caption: Synthetic route to Phenothiazine-10-acetic acid.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-(10H-phenothiazin-10-yl)acetate [4]
-
To a solution of 10H-phenothiazine in a suitable dry solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or anhydrous potassium carbonate (K₂CO₃) portion-wise at 0°C.
-
Allow the mixture to stir for 30 minutes to ensure complete deprotonation of the phenothiazine nitrogen.
-
Add ethyl chloroacetate dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring its progress using Thin Layer Chromatography (TLC).[5]
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel.
Step 2: Hydrolysis to Phenothiazine-10-acetic acid
-
Dissolve the purified ethyl 2-(10H-phenothiazin-10-yl)acetate in an alcoholic solvent (e.g., ethanol).
-
Add an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., hydrochloric acid).
-
Reflux the mixture for several hours, monitoring the disappearance of the ester spot by TLC.
-
After cooling, neutralize the reaction mixture. If using a basic hydrolysis, acidify with a dilute acid (e.g., HCl) until the product precipitates.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain Phenothiazine-10-acetic acid.
Physicochemical Properties
The fundamental properties of Phenothiazine-10-acetic acid are summarized below. This data is essential for its handling, formulation, and interpretation of biological activity.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(10H-Phenothiazin-10-yl)acetic acid | [6] |
| CAS Number | 25244-68-2 | [7][8] |
| Molecular Formula | C₁₄H₁₁NO₂S | [6][7] |
| Molecular Weight | 257.31 g/mol | [6][7] |
| Boiling Point | 464.7 °C at 760 mmHg | [7] |
| Density | 1.362 g/cm³ | [7] |
| pKa (Predicted) | 3.69 ± 0.10 | [7] |
| LogP (Predicted) | 3.43890 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Storage Temperature | 2-8°C | [7] |
Section 2: Analytical Characterization
Rigorous characterization is paramount to confirm the identity, purity, and structure of the synthesized molecule. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. For an intermediate like ethyl 2-(10H-phenothiazin-10-yl)acetate, characteristic peaks include C-H stretching for aromatic and aliphatic protons (~3060 and 2920 cm⁻¹), and a strong C=O stretching vibration for the ester group (~1680 cm⁻¹).[4] Upon hydrolysis to Phenothiazine-10-acetic acid, this C=O peak would shift, and a broad O-H stretch characteristic of a carboxylic acid would appear. The fundamental C-S vibration of the phenothiazine core is also observable.[4][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides detailed structural information. The aromatic protons on the phenothiazine rings typically appear as a complex multiplet in the range of δ 6.8-7.5 ppm.[10] The methylene protons (-CH₂-) of the acetic acid moiety directly attached to the nitrogen are expected to appear as a singlet further downfield, while the carboxylic acid proton (-COOH) would present as a broad singlet at a much higher chemical shift (>10 ppm).
-
¹³C NMR: The carbon spectrum confirms the carbon framework. Aromatic carbons of the phenothiazine rings typically resonate between δ 115-145 ppm. The carbonyl carbon of the carboxylic acid is highly deshielded and appears around δ 170 ppm or higher, while the methylene carbon would be found in the aliphatic region.[11][12]
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For Phenothiazine-10-acetic acid (C₁₄H₁₁NO₂S), the expected molecular ion peak [M]⁺ would be at m/z 257.05.[6][13] High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition.[13]
Chromatographic Methods
Purity assessment and separation of phenothiazine derivatives are routinely achieved using chromatographic techniques.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and for preliminary purity checks. Due to the lipophilic nature of the phenothiazine core, reversed-phase TLC is often effective.[10] The choice of mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or benzene) and a more polar solvent (e.g., ethyl acetate or methanol), allows for the fine-tuning of separation.[5]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 column is commonly used, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector, as the phenothiazine ring system exhibits strong UV absorbance.[14]
Section 3: Biological Activity and Mechanism of Action
The therapeutic versatility of the phenothiazine scaffold is well-documented, with activities spanning antipsychotic, anti-inflammatory, antimicrobial, and anticancer effects.[14] Phenothiazine-10-acetic acid has been specifically identified for its potent anti-inflammatory and antihistaminic properties.[15]
Primary Mechanism: Histamine H₁ Receptor Antagonism
The primary mechanism underlying the anti-inflammatory and anti-allergic effects of many phenothiazine derivatives, including Phenothiazine-10-acetic acid, is the antagonism of the histamine H₁ receptor.[15][16] The H₁ receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 signaling pathway.[17] This leads to the activation of phospholipase C (PLC), which generates the second messengers inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key signal for inflammatory responses.[17]
Phenothiazine-10-acetic acid acts as a competitive antagonist, binding to the H₁ receptor and preventing histamine from activating this cascade. This blockade of the downstream signaling pathway mitigates the classic symptoms of allergic and inflammatory responses, such as vasodilation and increased vascular permeability.
Caption: Mechanism of H₁ Receptor Antagonism.
In Vitro Anti-Inflammatory Activity
Beyond receptor antagonism, the anti-inflammatory potential of compounds can be assessed through their ability to prevent protein denaturation, a hallmark of inflammation.[17][18][19] Denatured proteins can act as autoantigens, perpetuating the inflammatory cascade.
Protocol: In Vitro Anti-Inflammatory Assay (Protein Denaturation)[20][21]
This assay provides a rapid and reliable method for screening the anti-inflammatory potential of test compounds.
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Prepare stock solutions of Phenothiazine-10-acetic acid and a standard drug (e.g., Diclofenac sodium) in a minimal amount of DMSO, then dilute to desired concentrations (e.g., 100-1000 µg/mL) with the buffer.[19]
-
-
Assay Procedure:
-
In a set of test tubes, mix the test/standard solutions with the BSA solution. A typical reaction volume is 5 mL.
-
A control tube should contain the BSA solution and the vehicle (buffer with the same minimal concentration of DMSO) but no test compound.
-
-
Incubation and Denaturation:
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes in a water bath at 70°C for 5 minutes.
-
-
Measurement:
-
After cooling to room temperature, measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration required to inhibit 50% of protein denaturation) can be determined by plotting the percentage inhibition against the compound concentration.
-
Section 4: Applications and Future Directions
Phenothiazine-10-acetic acid serves as a valuable molecule for both direct application and as a scaffold for further chemical elaboration.
-
Research Tool: Its well-defined anti-inflammatory and H₁-antagonist activities make it a useful tool for studying inflammatory pathways and receptor pharmacology.
-
Drug Development Scaffold: The carboxylic acid handle is a key functional group for medicinal chemists. It can be readily converted into esters, amides, and other functional groups, allowing for the creation of libraries of new compounds. This strategy, known as molecular hybridization, can be used to combine the pharmacophore of phenothiazine with other bioactive moieties to develop drugs with improved efficacy or multiple mechanisms of action.[20]
-
Material Science: The core phenothiazine structure is an excellent electron donor and has been explored in material science for applications in organic electronics and biosensors.[2] The carboxylic acid group provides a convenient anchor point for attaching the molecule to surfaces or integrating it into polymers.
The continued exploration of derivatives built upon the Phenothiazine-10-acetic acid scaffold holds significant promise for the discovery of novel therapeutics targeting a wide range of complex diseases, from inflammatory disorders to cancer.[20]
References
-
Malik, A., et al. (2021). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. Pharmacy Education, 21(2), 1-6. [Link]
-
Sathya, V., et al. (2022). In-vitro Anti-inflammatory Activity of Flower Extracts of Sinapis arvensis using Bovine Serum Albumin (BSA) Assay. Journal of Clinical and Diagnostic Research, 16(12), KC01-KC04. [Link]
-
Mirke, N. B., et al. (2021). In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. Innovations in Pharmaceuticals and Pharmacotherapy, 9(3), 159-164. [Link]
-
Kaddour, H., et al. (2020). Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. Journal of Drug Delivery & Therapeutics, 10(5), 213-218. [Link]
-
Podsiadły, R., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7586. [Link]
-
Kapoor, D., & Gupta, P. (2016). Synthesis and Characterization of Phenothiazine Derivatives. The Pharmaceutical and Chemical Journal, 3(2), 57-70. [Link]
-
Gulea, A., et al. (2017). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. European Journal of Pharmaceutical Sciences, 109, 267-277. [Link]
-
AIP Publishing. (2021). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. [Link]
-
ResearchGate. (2018). Synthesis of New N-Substituted Phenothiazine Derivatives. [Link]
-
IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. [Link]
-
ChemRxiv. (2020). N-Alkylation of 2-Methoxy-10H-Phenothiazine Revisited. A Facile Entry to Diversely N-substituted Phenothiazine-Coumarin Hybrid Dyes. [Link]
-
PubMed Central. (2023). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]
-
LookChem. (n.d.). Phenothiazine-10-acetic acid. [Link]
-
AIP Publishing. (2021). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. [Link]
-
MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]
-
Heterocycles. (1983). Infrared Spectra of Phenothiazines. [Link]
-
ResearchGate. (2020). Synthesis, Characterization and In-vitro Anti-Inflammatory Activity of Phenothiazine Derivatives. [Link]
-
ResearchGate. (2015). Synthesis and Antiinflammatory Activity of Some Heterocyclic Derivatives of Phenothiazine. [Link]
-
Connect Journals. (2019). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. [Link]
-
Scholars Research Library. (2012). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. [Link]
-
ResearchGate. (2002). Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies. [Link]
-
PubChem. (n.d.). Phenothiazine. [Link]
-
PubChem. (n.d.). Phenothiazine-10-acetic acid. [Link]
- Google Patents. (n.d.).
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. [Link]
-
ResearchGate. (2012). 13C NMR shift values (ppm) for N-acetylphenothiazine and N-acetylphenoxazine derivatives. [Link]
-
PubMed. (1975). Synthesis of some new phenothiazine derivatives of expected medicinal value. [Link]
-
PubMed. (2007). Recent progress in biological activities of synthesized phenothiazines. [Link]
-
NIST. (n.d.). Phenothiazine. [Link]
-
Wikipedia. (n.d.). Phenothiazine. [Link]
-
ResearchGate. (2022). Synthesis and structure-activity relationships of phenothiazine carboxylic acids having pyrimidine-dione as novel histamine H-1 antagonists. [Link]
-
PubMed. (2009). Synthesis and structure-activity relationships of phenothiazine carboxylic acids having pyrimidine-dione as novel histamine H(1) antagonists. [Link]
-
PubMed. (2019). Phenothiazine antipsychotics exhibit dual properties in pseudo-allergic reactions: Activating MRGPRX2 and inhibiting the H1 receptor. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. US3689484A - Alkylation of phenothiazine - Google Patents [patents.google.com]
- 4. tpcj.org [tpcj.org]
- 5. iosrphr.org [iosrphr.org]
- 6. Phenothiazine-10-acetic acid | C14H11NO2S | CID 1514439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and structure-activity relationships of phenothiazine carboxylic acids having pyrimidine-dione as novel histamine H(1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenothiazine antipsychotics exhibit dual properties in pseudo-allergic reactions: Activating MRGPRX2 and inhibiting the H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 19. jcdr.net [jcdr.net]
- 20. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
